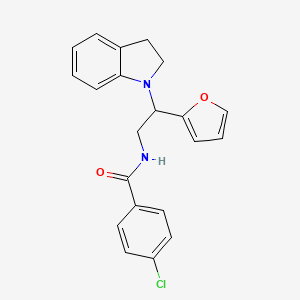

4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

Description

4-Chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a benzamide derivative featuring a 4-chlorophenyl group linked to a substituted ethylamine backbone. Benzamides are known for their diverse biological activities, including enzyme inhibition and receptor modulation . The furan ring contributes electron-rich aromaticity, while the indoline group introduces a bicyclic heterocyclic system that may influence conformational stability and intermolecular interactions . This compound’s synthesis likely involves coupling 4-chlorobenzoyl chloride with a pre-functionalized ethylamine intermediate, though direct evidence of its preparation is absent in the provided materials.

Properties

IUPAC Name |

4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c22-17-9-7-16(8-10-17)21(25)23-14-19(20-6-3-13-26-20)24-12-11-15-4-1-2-5-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXNYPVRDQFYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with indoline derivatives and furan-based amines. The reaction conditions may vary, but generally include the use of solvents such as dichloromethane or dimethylformamide under controlled temperatures to optimize yield and purity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | 1.30 |

| FNA (related compound) | HepG2 | 1.30 |

| SAHA (control) | HepG2 | 17.25 |

The compound's mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis .

The biological activity of this compound is primarily attributed to its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a condensed chromatin structure and reduced gene expression. Inhibition of these enzymes can result in increased expression of tumor suppressor genes and induction of apoptosis in cancer cells.

Case Studies

A notable study evaluated the efficacy of related compounds in xenograft models, demonstrating that treatment with these compounds resulted in significant tumor growth inhibition compared to controls. The study reported a tumor growth inhibition (TGI) rate of approximately 48.89% for FNA, a compound structurally similar to this compound, compared to a TGI of 48.13% for SAHA .

Safety and Toxicity

Toxicity studies are essential for assessing the safety profile of any new therapeutic agent. Preliminary data suggest that while these compounds exhibit potent antitumor activity, they may also induce side effects typical of HDAC inhibitors, including gastrointestinal disturbances and potential hematological toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Several benzamide derivatives share structural similarities with the target compound, differing primarily in substituents and heterocyclic systems:

Physicochemical and Structural Insights

- However, piperidine-containing analogues exhibit stronger hydrogen-bonding networks in crystalline states, as seen in –8 .

- This rigidity may reduce metabolic degradation but limit target accessibility.

- Bioactivity: While VNI and VNF demonstrate protozoan CYP51 inhibition , the target compound’s indoline and furan substituents lack direct evidence of similar activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.